3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiviral and antitumoral activity .
Mode of Action
The mode of action of this compound involves the inhibition of tubulin polymerization . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell division and growth, leading to cell cycle arrest and apoptosis. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazole ring: Starting from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Construction of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazinyltriazoles and pyridazine derivatives.
Introduction of the thiophene moiety: This step often involves coupling reactions using thiophene-containing reagents.
Final assembly: The final step involves the coupling of the pyrazole and triazolopyridazine intermediates with the thiophene moiety under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Br2, Cl2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting tubulin polymerization.
Biological Studies: It can be used to study the effects of triazolopyridazine derivatives on cellular processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide stands out due to its unique combination of a pyrazole ring, a triazolopyridazine core, and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c28-20(14-3-1-4-16(11-14)26-9-2-8-22-26)21-12-19-24-23-18-6-5-17(25-27(18)19)15-7-10-29-13-15/h1-11,13H,12H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYVXWDYQCLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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